4-Methoxytrityl chloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxytrityl chloride typically involves the reaction of mercapto acids with Mmt-chloride or the reaction of halo acids with Mmt-thiol. These methods provide a way to obtain 4-Methoxytrityl (Mmt)-mercapto acids, which are used in the solid-phase synthesis of small libraries of mercaptoacylamino acids and mercaptoacyl peptides. The removal of the Mmt-group is performed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) using triethylsilane (TES) as a scavenger (Mourtas, Gatos, Kalaitzi, Katakalou, & Barlos, 2001).
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds, such as methoxycarbonylsulfenyl chloride, have been determined in both gas and solid phases by various spectroscopic and diffraction methods. These studies reveal structures with a planar C-O-C(O)-S-Cl skeleton, demonstrating the planarity and conformational preferences of these molecules. Such analyses are crucial for understanding the reactivity and properties of 4-Methoxytrityl chloride (Erben, Della Védova, Romano, Boese, Oberhammer, Willner, & Sala, 2002).
Scientific Research Applications
Synthesis of Mercapto Acids and Peptides : S-4-Methoxytrityl mercapto acids are used in the solid-phase synthesis of small libraries of mercaptoacylamino acids and mercaptoacyl peptides, indicating their utility in peptide synthesis and drug development (Mourtas et al., 2001).
Organic Synthesis : Power ultrasound facilitates the rapid preparation of 4-methoxybenzyl chloride (PMB-Cl), providing protected phenolic ether intermediates for organic synthesis (Luzzio & Chen, 2008).
Cellulose Modification : The use of a 4-methoxytrityl moiety in an ionic liquid increases the reactivity of cellulose, enabling the production of 2,6-di-O-(4-methoxytrityl)cellulose in a single step. This modification could be significant in material sciences, especially in the field of cellulose-based materials (Granström et al., 2009).
Textile Industry : Novel hydrazono-hydrazonoyl chlorides with pyrazole moiety, derived from 4-Methoxytrityl chloride, are used for dyeing and functionalizing cotton fabrics. This improves color fastness, antibacterial properties, and sun protection, indicating its relevance in textile engineering and material science (Abdel-Wahab, Mohamed & Fahmy, 2020).
Solid-Phase Synthesis : Polymer-bound trityl chloride resins, which include 4-Methoxytrityl chloride, are used to immobilize various acids, amines, and alcohols in solid-phase synthesis. This is important in the field of combinatorial chemistry and pharmaceutical research (Mo, 2003).
Synthesis of Phenoxan : In the total synthesis of phenoxan, a compound with anti-HIV activity, 2-methoxypyran-4-ones are used as precursors. These are transformed from 4-hydroxypyran-2-ones prepared using 4-Methoxytrityl chloride, highlighting its application in medicinal chemistry (Garey et al., 1995).
Safety And Hazards
4-Methoxytrityl chloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1-[chloro(diphenyl)methyl]-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHMJWDFPBPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162787 | |
Record name | p-(Chlorodiphenylmethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxytrityl chloride | |
CAS RN |
14470-28-1 | |
Record name | 4-Methoxytrityl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14470-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Chlorodiphenylmethyl)anisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014470281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14470-28-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-(Chlorodiphenylmethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(chlorodiphenylmethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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